molecular formula C4H5F3N2O B1339658 (Z)-3-Amino-4,4,4-trifluorobut-2-enamide CAS No. 107638-26-6

(Z)-3-Amino-4,4,4-trifluorobut-2-enamide

Cat. No. B1339658
M. Wt: 154.09 g/mol
InChI Key: RQPNIGIDASPUAM-UPHRSURJSA-N
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Description

(Z)-3-Amino-4,4,4-trifluorobut-2-enamide is a compound that falls within the category of Z-enamides, which are characterized by the presence of a Z-configuration double bond adjacent to an amide group. These compounds are of significant interest due to their utility in various chemical syntheses and potential biological applications.

Synthesis Analysis

The synthesis of Z-enamides, such as (Z)-3-Amino-4,4,4-trifluorobut-2-enamide, can be achieved through a highly stereoselective process. An efficient procedure has been developed that involves the reaction of primary amides with conjugated olefins using a Pd/Cu cocatalyst system under Wacker-type conditions. This method allows for the production of Z-enamides in high yields with excellent stereoselectivity. The reaction is facilitated by certain additives like phosphine oxides and phosphonates, particularly in nonpolar solvents under an oxygen atmosphere. The broad substrate scope of this reaction permits the use of alkyl, aryl, and vinyl amides to react with olefins conjugated with various functional groups .

Molecular Structure Analysis

The molecular structure of Z-enamides is influenced by intramolecular hydrogen bonding, which is presumed to be responsible for the notable preference for the formation of the Z-isomer over the E-isomer. Computational calculations have indicated an energy difference between two sigma-alkylamidopalladium intermediates, which are pivotal in the formation of Z- and E-isomeric enamide products. The beta-hydride elimination step is considered the stereochemistry-determining step in the oxidative amidation process, with the transition state leading to the Z-enamide being energetically more favorable .

Chemical Reactions Analysis

The chemical reactivity of Z-enamides includes the ability to undergo photoisomerization, where Z-isomers can be converted to E-isomers under the influence of light. However, the efficiency of this isomerization is highly dependent on the substituents present on the substrates. In some cases, E-enamides can be obtained in synthetically useful yields by photoirradiation of Z-isomers. This property can be exploited in synthetic applications, such as the direct formal synthesis of cis-CJ-15,801, demonstrating the practical utility of the Z-enamide synthesis method .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (Z)-3-Amino-4,4,4-trifluorobut-2-enamide are not detailed in the provided papers, Z-enamides, in general, are known for their stereoselective formation and the influence of intramolecular hydrogen bonding on their molecular structure. The presence of fluorine atoms in the compound likely affects its reactivity and physical properties, such as solubility and boiling point, due to the electronegativity and size of the fluorine atoms. Additionally, the synthesis of tritiated E- and Z-4-aminobut-2-enoic acids, which are analogues of GABA, suggests that isotopic labeling of Z-enamides is possible, which could be useful for tracing studies and understanding their mechanism of action in biological systems .

Scientific Research Applications

Asymmetric Synthesis and Enantioselectivity

(Z)-3-Amino-4,4,4-trifluorobut-2-enamide and related compounds have been explored for their role in the asymmetric synthesis of amino acids. A study detailed a method for synthesizing (S)- and (R)-3-amino-4,4,4-trifluorobutanoic acid with high chemical yield and enantioselectivity, emphasizing its practicality for large-scale synthesis (Soloshonok et al., 2006). Another research developed a practical approach to access enantiopure β-perfluoroalkyl-β-amino acids, highlighting the method's cost-effectiveness and simplicity (Ishida et al., 2009).

Structural Studies and Physicochemical Properties

Studies on regioisomeric amino enones, including (Z)-3-Amino-4,4,4-trifluorobut-2-enamide, have been conducted to understand their structure and physicochemical properties. A research contrasted the properties of different amino enones and examined how the position of the amino group relative to the CF3 substituent affects the electron density distribution and intermolecular hydrogen bonding, which influences the crystal packing mode of these compounds (Slepukhin et al., 2020).

Catalytic Applications and Synthetic Utility

The compound has been used in catalysis and as a building block in chemical synthesis. A study reported a Ru/Yb-system catalyzed Z-selective hydroamidation of terminal alkynes with secondary amides and imides, demonstrating the scope and selectivity for the synthesis of Z-configured anti-Markovnikov enamides (Buba et al., 2011). Moreover, the Pd-catalyzed oxidative amidation of conjugated olefins was explored, providing a highly stereoselective synthesis method for Z-enamides (Ji Min Lee et al., 2006).

properties

IUPAC Name

(Z)-3-amino-4,4,4-trifluorobut-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3N2O/c5-4(6,7)2(8)1-3(9)10/h1H,8H2,(H2,9,10)/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPNIGIDASPUAM-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)F)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(/C(F)(F)F)\N)\C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-Amino-4,4,4-trifluorobut-2-enamide

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